Technical Whitepaper: Chemical Properties and Synthetic Utility of tert-Butyl N-[1-(1H-imidazol-2-yl)propyl]carbamate
Technical Whitepaper: Chemical Properties and Synthetic Utility of tert-Butyl N-[1-(1H-imidazol-2-yl)propyl]carbamate
Executive Summary
As a Senior Application Scientist in medicinal chemistry, I frequently encounter the need for bifunctional building blocks that offer both structural rigidity and specific electronic properties. tert-Butyl N-[1-(1H-imidazol-2-yl)propyl]carbamate (CAS: 1595764-73-0) is a highly versatile, Boc-protected α -aminoalkyl imidazole. This compound serves as a critical intermediate in the synthesis of complex pharmacophores, particularly those targeting metalloenzymes or receptors requiring strong hydrogen-bond networks. This guide provides an in-depth analysis of its physicochemical properties, mechanistic utility, and field-proven protocols for its integration into drug discovery workflows.
Physicochemical Profiling
Understanding the quantitative parameters of a building block is the first step in predicting its behavior in both synthetic reactions and biological systems. The data below summarizes the core properties of this compound[1].
| Property | Value | Synthetic / Biological Implication |
| Chemical Name | tert-butyl N-[1-(1H-imidazol-2-yl)propyl]carbamate | Defines the exact connectivity (1-substituted propyl chain on imidazole). |
| CAS Number | 1595764-73-0 | Unique identifier for procurement and literature tracking. |
| Molecular Formula | C₁₁H₁₉N₃O₂ | Confirms the presence of the Boc group and propyl chain[2]. |
| Molecular Weight | 225.29 g/mol | Low molecular weight ensures the final drug candidate remains within Lipinski's limits. |
| Protecting Group | tert-Butyloxycarbonyl (Boc) | Acid-labile, base-stable orthogonal protection. |
| Hydrogen Bond Donors | 2 (Imidazole NH, Carbamate NH) | Critical for target protein interaction and solubility. |
| Hydrogen Bond Acceptors | 3 (Imidazole N, Carbamate C=O, C-O-C) | Facilitates interaction with kinase hinge regions or similar pockets. |
Mechanistic Utility in Medicinal Chemistry
The architectural design of tert-butyl N-[1-(1H-imidazol-2-yl)propyl]carbamate is not arbitrary; it is a deliberate assembly of three functional domains, each serving a distinct mechanistic purpose in drug design.
-
The 1H-Imidazol-2-yl Core: The imidazole ring is a privileged scaffold. With a pKa typically around 6.0–7.0, it exists in a dynamic tautomeric equilibrium at physiological pH. This allows it to act simultaneously as a hydrogen bond donor and acceptor. Furthermore, it is a classic Zinc-Binding Group (ZBG), making it invaluable in the design of metalloenzyme inhibitors.
-
The α -Propyl Substitution: Unlike unhindered linear alkyl amines, the ethyl group attached to the chiral α -carbon (relative to the amine) introduces significant steric bulk. Causality: This steric hindrance restricts the conformational flexibility of the resulting amine/amide, locking the molecule into a specific bioactive conformation. This reduces the entropic penalty upon receptor binding and enhances overall lipophilicity.
-
The Boc Carbamate: The tert-butyloxycarbonyl group provides orthogonal synthetic control. It is completely stable to catalytic hydrogenation and strongly basic conditions, allowing chemists to perform N-alkylation or cross-coupling on the unprotected imidazole nitrogen before revealing the primary amine.
Figure 1: Pharmacophore and structural component mapping of the building block.
Experimental Methodologies & Self-Validating Protocols
To ensure scientific integrity, the protocols below are designed as self-validating systems. Every step includes the causality behind the reagent choice and the analytical markers required to verify success.
Figure 2: Synthetic workflow for utilizing tert-butyl N-[1-(1H-imidazol-2-yl)propyl]carbamate.
Protocol 4.1: Controlled Boc Deprotection
Objective: Cleavage of the Boc group to liberate 1-(1H-imidazol-2-yl)propan-1-amine.
-
Preparation: Dissolve tert-butyl N-[1-(1H-imidazol-2-yl)propyl]carbamate (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice bath.
-
Causality: Cooling minimizes potential side reactions and controls the exothermic nature of the initial acid-base interaction with the basic imidazole nitrogen.
-
-
Acid Addition: Add 4M HCl in 1,4-dioxane (10.0 eq) dropwise.
-
Causality: HCl in dioxane is strictly preferred over Trifluoroacetic acid (TFA) here. Imidazoles form highly stable trifluoroacetate salts that are notoriously difficult to remove and can severely poison downstream metal-catalyzed reactions or disrupt the stoichiometry of subsequent amide couplings.
-
-
Reaction Execution: Remove the ice bath, warm to ambient temperature, and stir for 2-4 hours.
-
Isolation: Concentrate under reduced pressure to yield the dihydrochloride salt. Triturate with cold diethyl ether to remove non-polar impurities.
Protocol 4.2: Sterically Hindered Amide Coupling
Objective: Coupling the liberated α -branched amine with a target carboxylic acid.
-
Pre-activation: Dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF). Stir for 10 minutes.
-
Causality: Pre-activation forms the highly active OAt ester. Because the amine is sterically hindered by the adjacent ethyl group (the propyl chain), a highly reactive coupling reagent like HATU is required to drive the reaction to completion.
-
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq) to the mixture.
-
Amine Introduction: In a separate vial, dissolve the 1-(1H-imidazol-2-yl)propan-1-amine dihydrochloride salt in DMF.
-
Causality: A large excess of DIPEA (4.0 eq total) is necessary because two equivalents are immediately consumed to neutralize the dihydrochloride salt of the amine and the imidazole, ensuring the primary amine is free-based and nucleophilic.
-
-
Execution: Combine the solutions and stir at room temperature for 12 hours. Quench with water and extract with Ethyl Acetate.
Analytical Validation
To maintain a self-validating system, the reaction progress must be analytically verified:
-
LC-MS Tracking: During Protocol 4.1, monitor the reaction via ESI+ LC-MS. The starting material will present an [M+H]+ peak at m/z 226.3. Successful deprotection is validated by the complete disappearance of this peak and the emergence of a new peak at m/z 126.1 [M+H]+ , corresponding to the exact loss of the Boc group (-100 Da: -CO₂ and -isobutylene).
-
NMR Verification: ¹H NMR (DMSO-d₆) of the final coupled product must show the disappearance of the large 9H singlet at ~1.35 ppm (Boc group) and the retention of the characteristic imidazole protons (typically two singlets or a multiplet between 7.0–7.3 ppm, depending on the tautomeric state and solvent).
